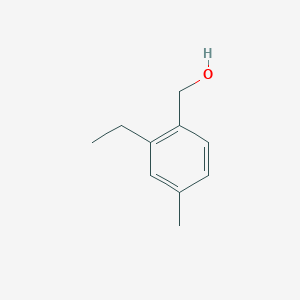

(2-Ethyl-4-methylphenyl)methanol

Vue d'ensemble

Description

“(2-Ethyl-4-methylphenyl)methanol”, also known as “4-Methylphenethyl alcohol” or “2-(p-Tolyl)ethanol”, is an oily liquid . It is a natural product found in Ligusticum striatum and Ligusticum chuanxiong . The molecular formula of this compound is C9H12O .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C9H12O/c1-8-2-4-9 (5-3-8)6-7-10/h2-5,10H,6-7H2,1H3 . The molecular weight of this compound is 136.19 g/mol . Physical And Chemical Properties Analysis

“this compound” is an oily liquid . The molecular weight of this compound is 136.19 g/mol .Applications De Recherche Scientifique

Lipid Dynamics in Biological Membranes : Methanol is used as a solubilizing agent for studying transmembrane proteins and peptides in biological and synthetic membranes. It significantly influences lipid dynamics, affecting the structure-function relationship associated with bilayer composition. This is crucial in understanding cellular survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).

Bio-diesel and Bio-lubricant Synthesis : Methanol plays a role in the transesterification of vegetable oil (triglycerides) to produce bio-diesel and bio-lubricants. This process is significant for developing sustainable and renewable energy sources (Bokade & Yadav, 2007).

Biological Conversion to Specialty Chemicals : Engineering Escherichia coli to utilize methanol for converting it into useful metabolites is a significant application. This biological conversion is promising for chemical and fuel production, utilizing methanol as a substrate (Whitaker et al., 2017).

Methylation of Aromatic Amines : Methanol is used in the methylation of aromatic amines, an important process in organic synthesis. This application highlights methanol's role in facilitating chemical transformations in a variety of compounds (Ogata et al., 2018).

Methanolysis of Polyurethane Foam : Methanol is used in the methanolysis of polyurethane foam, which is significant for chemical recycling and understanding the degradation process of polymeric materials (Asahi et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

(2-ethyl-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-9-6-8(2)4-5-10(9)7-11/h4-6,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKBPLIFNSPFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)

![5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473500.png)

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)

![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)